molecular formula C9H13N3 B1504877 4-Pyridin-2-YL-butyramidine CAS No. 887578-86-1

4-Pyridin-2-YL-butyramidine

Cat. No.: B1504877
CAS No.: 887578-86-1
M. Wt: 163.22 g/mol
InChI Key: RNEQVDCRRIDCBX-UHFFFAOYSA-N
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Description

4-Pyridin-2-YL-butyramidine (CAS: 887578-86-1) is an organic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Structurally, it consists of a pyridin-2-yl group attached to a butyramidine chain, which confers both aromaticity and conformational flexibility. Key physical properties include:

  • Density: 1.10 ± 0.1 g/cm³ (20°C, 760 Torr)
  • Boiling Point: 288.6 ± 42.0°C
  • Flash Point: 128.3 ± 27.9°C .

Properties

IUPAC Name

4-pyridin-2-ylbutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9(11)6-3-5-8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEQVDCRRIDCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679136
Record name 4-(Pyridin-2-yl)butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-86-1
Record name 4-(Pyridin-2-yl)butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Pyridin-2-YL-butyramidine (CAS No. 887578-86-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-Pyridin-2-YL-butyramidine is characterized by its pyridine ring and butyramidine moiety, which contribute to its unique chemical properties. Its molecular formula is C10H12N4, and it has a molecular weight of 188.23 g/mol. The structural configuration allows for interactions with various biological targets, making it a subject of interest in drug design.

Target Interactions:
4-Pyridin-2-YL-butyramidine is known to interact with several biological targets, including enzymes and receptors involved in various signaling pathways. Its activity may be attributed to its ability to modulate the function of these targets, influencing cellular processes such as proliferation, apoptosis, and immune response.

Biochemical Pathways:
Research indicates that this compound may affect pathways related to inflammation and cancer progression. For instance, it has been suggested that derivatives of butyramidine can inhibit fatty acid binding proteins (FABPs), which are implicated in cancer metastasis and insulin resistance .

Antimicrobial Properties

Studies have shown that 4-Pyridin-2-YL-butyramidine exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions necessary for bacterial survival.

Anticancer Activity

Preliminary investigations into the anticancer properties of 4-Pyridin-2-YL-butyramidine have yielded promising results. In vitro studies demonstrated that the compound can induce apoptosis in specific cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Inhibition of FABP4:
    A study focused on the design and synthesis of FABP4 inhibitors highlighted the potential of pyridine derivatives, including 4-Pyridin-2-YL-butyramidine, as therapeutic agents against metabolic disorders and cancer . The research demonstrated that these compounds could effectively inhibit FABP4 activity, leading to reduced cancer cell migration.
  • Cytotoxicity in Cancer Cells:
    In vitro assays involving human colorectal adenocarcinoma (Caco-2) cells revealed that 4-Pyridin-2-YL-butyramidine exhibited significant cytotoxic effects at certain concentrations. The study indicated a dose-dependent relationship between the compound's concentration and its ability to induce cell death .

Pharmacokinetics

The pharmacokinetic profile of 4-Pyridin-2-YL-butyramidine is crucial for understanding its therapeutic potential. Preliminary data suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are needed to elucidate its metabolic pathways and clearance rates.

Comparative Analysis

Compound Biological Activity Mechanism
4-Pyridin-2-YL-butyramidineAntimicrobial, anticancerInhibition of FABP4, apoptosis induction
Other Pyridine DerivativesVaries (e.g., anti-inflammatory)Diverse mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table highlights key differences between 4-Pyridin-2-YL-butyramidine and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³)
4-Pyridin-2-YL-butyramidine C₉H₁₃N₃ 163.22 Pyridin-2-yl, amidine 288.6 ± 42.0 1.10 ± 0.1
4-(2-Pyridyl)pyrimidine C₉H₇N₃ 157.17 Pyridyl, pyrimidine Not reported Not reported
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one C₁₈H₂₀N₂O 280.36 Pyridin-4-one, benzylpyrrolidine Not reported Not reported
Key Observations:

Functional Groups: The amidine group in 4-Pyridin-2-YL-butyramidine distinguishes it from pyrimidine-based (e.g., 4-(2-pyridyl)pyrimidine) or amide-containing analogues (e.g., compound 9 from ). Amidines are highly basic and can participate in protonation equilibria, unlike pyrimidines or pyridones. The pyridin-4-one moiety in compound 9 introduces keto-enol tautomerism, absent in the rigid pyridin-2-yl group of the target compound.

Molecular Flexibility :

  • The butyramidine chain in 4-Pyridin-2-YL-butyramidine allows conformational versatility, whereas pyridylpyrimidines and fused heterocycles (e.g., indolizines in ) exhibit planar, rigid structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-2-YL-butyramidine
Reactant of Route 2
4-Pyridin-2-YL-butyramidine

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